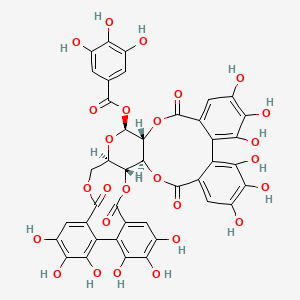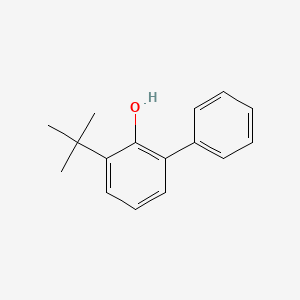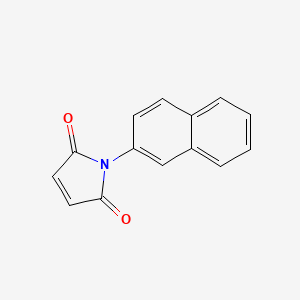
1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
“1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” is a complex organic compound. It likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a naphthalene ring (a polycyclic aromatic hydrocarbon composed of two fused benzene rings) .
Synthesis Analysis
While specific synthesis methods for “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” are not available, similar compounds are often synthesized through various organic reactions. For instance, the reactions of naphthalenyl radicals with acetylene have been studied .Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
The study of naphthoquinone derivatives has shown that these compounds can act as effective chemosensors for transition metal ions. Specific derivatives have been synthesized and characterized, exhibiting remarkable selectivity towards certain metal ions like Cu^2+ and Mn^2+, with the complexation process often accompanied by a significant color change, enabling visual detection of these ions in various solvents. This property is particularly useful for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Fluorescence Emission Studies
Another area of application involves the study of fluorescence emission changes in naphthoquinone derivatives upon interaction with metal ions. Certain derivatives have shown to be highly selective in their fluorescence response to specific metal ions, such as Mn^2+ and Cd^2+, providing potential tools for the development of new fluorescent materials for sensors and imaging applications (Jali, Masud, & Baruah, 2013).
Optical and Electronic Applications
Research has also extended into the use of naphthoquinone derivatives as chromophores for optoelectronic applications. These compounds have been designed and synthesized with specific structural motifs to exhibit desirable photophysical properties, such as solvatochromism, which is essential for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and photodynamic therapy (Pigot et al., 2019).
Corrosion Inhibition
Naphthoquinone derivatives have been evaluated for their potential as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion of carbon steel in hydrochloric acid medium, with their efficiency increasing with concentration. The mechanism involves adsorption of the compounds on the metal surface, suggesting their utility in protecting industrial machinery and infrastructure (Zarrouk et al., 2015).
Mécanisme D'action
Mode of Action
Similar compounds have been shown to interact with their targets via various mechanisms, such as solvent-assisted excited-state proton transfer .
Biochemical Pathways
Related compounds have been shown to participate in reactions involving acetylene
Pharmacokinetics
Similar compounds, such as nabumetone, undergo hepatic biotransformation to active metabolites .
Result of Action
Similar compounds have been shown to cause ultrastructural alterations in cells, such as loss of cell shape and membrane integrity .
Action Environment
Similar compounds have been shown to have long-lasting odors on skin and fabric, suggesting that they may be influenced by environmental conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-naphthalen-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPTVBCAVIHHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287821 | |
| Record name | 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
6637-45-2 | |
| Record name | MLS002667550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



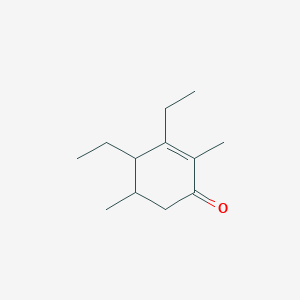


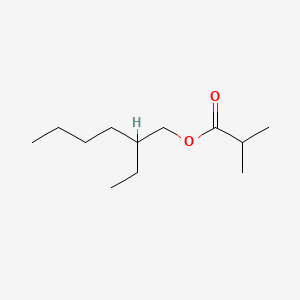

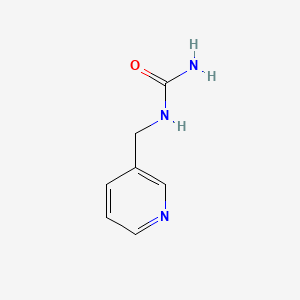



![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)


